N-butyryl-N'-(3-chlorophenyl)thiourea
Description
Properties
Molecular Formula |
C11H13ClN2OS |
|---|---|
Molecular Weight |
256.75g/mol |
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-4-10(15)14-11(16)13-9-6-3-5-8(12)7-9/h3,5-7H,2,4H2,1H3,(H2,13,14,15,16) |
InChI Key |
SEFUMAUPSRMQBN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Acyl Group Variations
Aliphatic vs. Aromatic Acyl Groups
- Butyryl (C4) vs. Benzoyl (C6H5CO-): Physical Properties: Aliphatic acyl groups (e.g., butyryl) generally reduce melting points compared to aromatic counterparts. For example, N-butyryl derivatives in (e.g., compound 5a, m.p. 180–182°C) exhibit higher melting points than N-heptanoyl derivatives (5d, m.p. 143–144°C), but lower than aromatic acyl derivatives like N-benzoyl-N'-(3-chlorophenyl)thiourea (m.p. ~225°C, inferred from analogous compounds) . Synthetic Yields: Butyryl derivatives (e.g., 51% yield for 5a) show higher yields than longer-chain aliphatic derivatives (e.g., 45.4% for pentanoyl, 5b), suggesting shorter acyl chains enhance reaction efficiency .
Chain Length Effects
- Increasing acyl chain length (butyryl → heptanoyl) correlates with decreased melting points due to reduced crystallinity and increased molecular flexibility. For instance, compound 5a (C4) has a 180–182°C m.p., while 5d (C7) melts at 143–144°C .
Aryl Group Variations
Chlorophenyl vs. Methoxyphenyl or Hydroxyphenyl
- Electronic Effects : The 3-chlorophenyl group (electron-withdrawing) stabilizes the thiourea core through inductive effects, contrasting with electron-donating groups like methoxy (-OCH3) or hydroxyl (-OH) in compounds such as 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () or 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (). These substituents influence hydrogen bonding and reactivity .
- Hydrogen Bonding : Methoxy and hydroxyl groups participate in intramolecular hydrogen bonds (e.g., N–H···O in ), whereas chloro groups primarily engage in weaker van der Waals interactions. This affects solubility and crystal packing .
Substituent Position
- Meta-substitution (3-chlorophenyl) vs. para-substitution (4-chlorophenyl, as in N-Allyl-N'-(4-chlorophenyl)thiourea, ) alters steric and electronic environments. Para-substituted derivatives may exhibit better symmetry and packing efficiency, influencing melting points and solubility .
Structural and Spectroscopic Comparisons
NMR Data
- The butyryl group in N-butyryl derivatives (e.g., 5a, ) shows characteristic ^1H-NMR signals at δ 0.91 (t, CH3) and δ 2.35–2.32 (m, CH2), distinct from aromatic acyl groups like benzoyl (δ ~7.5–8.0 for aromatic protons) .
- Thiourea protons (N–H) typically resonate at δ 10–11 ppm, as seen in compound 5a (δ 10.28) and N-(3-chlorophenyl)thiourea (δ ~10.3, ) .
Crystal Packing
- Aromatic acyl derivatives (e.g., N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea, ) form monoclinic crystals (a = 3.9443 Å, β = 93.889°), whereas aliphatic acyl derivatives may adopt less dense packing due to flexible chains .
Data Tables
Table 1: Physical Properties of Selected Thioureas
Table 2: Substituent Effects on Properties
| Substituent Type | Effect on Melting Point | Effect on Lipophilicity | Synthetic Yield Trend |
|---|---|---|---|
| Aliphatic Acyl (C4–C7) | Decreases with chain length | Increases with chain length | Higher for shorter chains |
| Aromatic Acyl (Benzoyl) | Increases | High | Moderate |
| 3-Chlorophenyl | Moderate | Moderate | Variable |
| 4-Hydroxyphenyl | Decreases (H-bonding) | Low | Lower |
Preparation Methods
Preparation of Butyryl Thioisocyanate
The thioisocyanate route begins with synthesizing butyryl thioisocyanate, a key intermediate. Butyryl chloride, prepared via the reaction of n-butyric acid with bis(trichloromethyl) carbonate (triphosgene) in acetonitrile at reflux, serves as the acylating agent. Subsequent treatment with ammonium thiocyanate in anhydrous dichloromethane yields butyryl thioisocyanate:
This intermediate is highly reactive and requires immediate use to prevent hydrolysis.
Coupling with 3-Chloroaniline
Butyryl thioisocyanate reacts with 3-chloroaniline in dimethylformamide (DMF) at 80°C for 4 hours, yielding N-butyryl-N'-(3-chlorophenyl)thiourea:
Optimized Conditions :
-
Solvent: DMF
-
Temperature: 80°C
-
Reaction Time: 4 hours
Dithiocarbamate Intermediate Method
Formation of Sodium N-Butyryl Dithiocarbamate
Butyryl amine reacts with carbon disulfide () in aqueous sodium hydroxide to form sodium N-butyryl dithiocarbamate:
Reaction with 3-Chloroaniline
The dithiocarbamate intermediate undergoes nucleophilic substitution with 3-chloroaniline hydrochloride in acetonitrile at 60°C for 1 hour:
Key Parameters :
-
Catalyst: None required
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Yield: 93% (based on zirconium-catalyzed thiourea synthesis)
1,1′-Thiocarbonyldiimidazole (TCDI) Strategy
Sequential Amine Coupling
1,1′-Thiocarbonyldiimidazole (TCDI) reacts sequentially with 3-chloroaniline and butyryl amine in dimethyl sulfoxide (DMSO) at room temperature:
Conditions :
-
Solvent: DMSO
-
Temperature: 25°C
-
Reaction Time: 2 hours per step
Comparative Analysis of Synthetic Methods
Characterization and Analytical Data
Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
